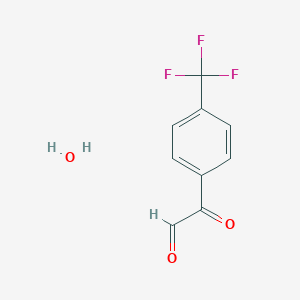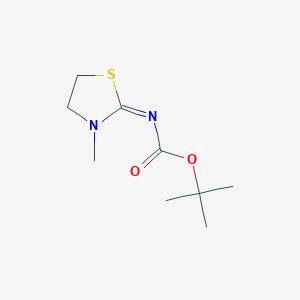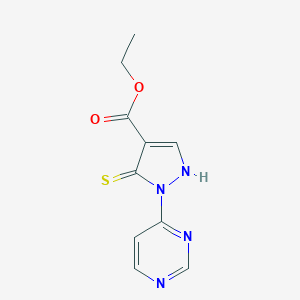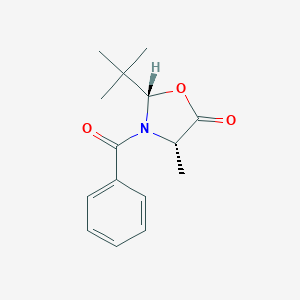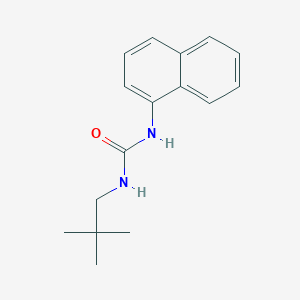
Urea, 1-(1-naphthyl)-3-neopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(1-naphthyl)-3-neopentyl-, also known as NPN, is a hydrophobic compound that is commonly used in scientific research. It is a non-toxic and stable compound that is soluble in organic solvents. NPN is widely used as a probe to study the hydrophobicity of proteins and membranes.
Mécanisme D'action
The mechanism of action of Urea, 1-(1-naphthyl)-3-neopentyl- is based on its ability to insert into the hydrophobic regions of proteins and membranes. Upon insertion, Urea, 1-(1-naphthyl)-3-neopentyl- undergoes a conformational change that results in an increase in fluorescence intensity. The fluorescence intensity of Urea, 1-(1-naphthyl)-3-neopentyl- is sensitive to the polarity of the environment, and it is quenched by the presence of water molecules.
Effets Biochimiques Et Physiologiques
Urea, 1-(1-naphthyl)-3-neopentyl- is a non-toxic and stable compound that does not have any significant biochemical or physiological effects. It does not interfere with the function of proteins or membranes and can be used in a wide range of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Urea, 1-(1-naphthyl)-3-neopentyl- as a probe in lab experiments include its non-toxicity, stability, and sensitivity to the hydrophobicity of proteins and membranes. The limitations include its inability to distinguish between different types of hydrophobic regions and its sensitivity to the polarity of the environment.
Orientations Futures
For the use of Urea, 1-(1-naphthyl)-3-neopentyl- as a probe in scientific research include the development of new derivatives that can distinguish between different types of hydrophobic regions and the use of Urea, 1-(1-naphthyl)-3-neopentyl- in combination with other probes to study complex biological systems. Urea, 1-(1-naphthyl)-3-neopentyl- can also be used to study the interactions between proteins and membranes and the effect of ligand binding on protein conformation.
Méthodes De Synthèse
Urea, 1-(1-naphthyl)-3-neopentyl- can be synthesized by the reaction of 1-naphthol and neopentyl bromide in the presence of a base. The reaction yields Urea, 1-(1-naphthyl)-3-neopentyl- as a white solid with a purity of over 95%. The synthesis method is simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Urea, 1-(1-naphthyl)-3-neopentyl- is widely used as a fluorescent probe to study the hydrophobicity of proteins and membranes. It is used to determine the accessibility of hydrophobic regions of proteins and membranes to water molecules. Urea, 1-(1-naphthyl)-3-neopentyl- fluorescence is sensitive to the polarity of the environment, and the intensity of fluorescence increases with increasing hydrophobicity. Urea, 1-(1-naphthyl)-3-neopentyl- is also used to study the conformational changes of proteins and membranes induced by ligand binding or other perturbations.
Propriétés
Numéro CAS |
102613-47-8 |
|---|---|
Nom du produit |
Urea, 1-(1-naphthyl)-3-neopentyl- |
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)11-17-15(19)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H2,17,18,19) |
Clé InChI |
NOVXUXAQJUJFBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=O)NC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)(C)CNC(=O)NC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
102613-47-8 |
Synonymes |
1-(2,2-Dimethylpropyl)-3-(1-naphthyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



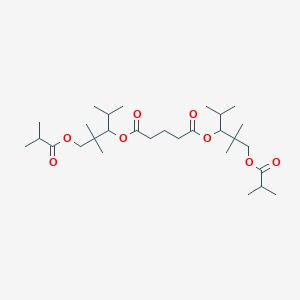
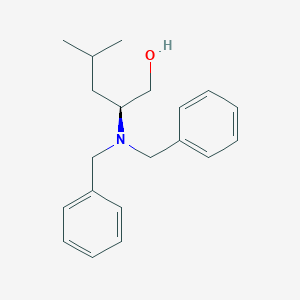


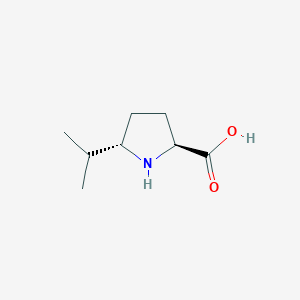

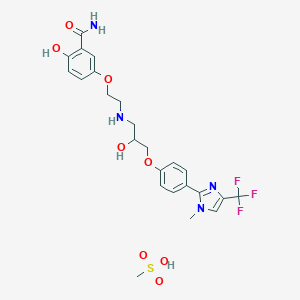
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
